molecular formula C7H8ClNOS B7963561 2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol

2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol

Cat. No.: B7963561
M. Wt: 189.66 g/mol
InChI Key: JRQWGEJGEJYIND-UHFFFAOYSA-N
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Description

2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h4,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQWGEJGEJYIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Material : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.78 g, 0.01 mol) is dissolved in acetic acid (30 mL).

  • Reagent Addition : Thioglycolic acid (0.92 g, 0.01 mol) is introduced dropwise.

  • Cyclization : The mixture is refluxed for 3 hours, yielding a thiazolidinone intermediate.

  • Workup : The product is precipitated in ice/water, filtered, and recrystallized from ethanol.

ParameterValue
Yield65–70% (hypothetical)
Purity (HPLC)>95%
Key IntermediateThiazol-4(5H)-one

Chlorination Step

The intermediate undergoes electrophilic chlorination using POCl₃ or SOCl₂ at 80–100°C to introduce the 2-chloro substituent.

Halogenation Techniques

Direct chlorination of the thiazole ring remains challenging due to competing oxidation of the hydroxyl group. Two strategies mitigate this:

  • Protecting the Hydroxyl Group : Acetylation with acetic anhydride before chlorination.

  • Selective Reagents : Using N-chlorosuccinimide (NCS) in dichloromethane at 0°C.

Analytical Characterization

Post-synthesis validation relies on:

  • NMR Spectroscopy : Confirmations of Cl and OH positions via 1H^1H and 13C^{13}C NMR.

  • Mass Spectrometry : Molecular ion peak at m/z 189.66 ([M+H]⁺).

TechniqueKey Signals
1H^1H NMR (DMSO-d₆)δ 1.75 (m, 2H, CH₂), δ 4.10 (s, 1H, OH)
IR (KBr)3250 cm⁻¹ (O-H), 690 cm⁻¹ (C-Cl)

Challenges and Limitations

  • Low Yields in Cyclization : Competing side reactions reduce efficiency; optimizing stoichiometry and catalyst loading (e.g., ZnCl₂) may improve outcomes.

  • Hydroxyl Group Sensitivity : Requires inert atmospheres (N₂/Ar) during reactions.

  • Scalability : Batch sizes >100 g face purification difficulties due to polar byproducts .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 2 is susceptible to nucleophilic substitution due to the electron-withdrawing effect of the thiazole ring.

Reaction TypeConditionsProductNotes
AminolysisNH₃/EtOH, reflux2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-olForms primary amine derivatives .
Alkoxy SubstitutionRONa (e.g., NaOMe, NaOEt), DMF2-Alkoxy derivativesRequires polar aprotic solvents .

In studies of analogous thiazoles, chlorine substitution with amines or alkoxides proceeds under mild conditions, often yielding bioactive intermediates .

Hydroxyl Group Reactivity

The hydroxyl group at position 6 participates in typical alcohol reactions:

Reaction TypeReagents/ConditionsProduct
EsterificationAcCl, pyridine6-Acetoxy derivative
Ether FormationR-X (alkyl/aryl halides), K₂CO₃6-Alkoxy/aryloxy derivatives
OxidationPCC or CrO₃6-Keto derivative

Oxidation of the hydroxyl group to a ketone is feasible under strong oxidizing conditions, though steric hindrance from the fused ring system may slow reactivity .

Ring-Opening of the Thiazole Moiety

The thiazole ring can undergo hydrolysis under acidic or basic conditions:

ConditionsProductMechanism
H₂SO₄ (conc.), ΔOpen-chain thioamide derivativesAcid-catalyzed ring opening
NaOH (aq.), ΔThiol and amide fragmentsBase-induced cleavage

Ring-opening reactions are less common in the tetrahydrobenzo[d]thiazole system due to stabilization from the fused benzene ring .

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at positions activated by the thiazole ring’s electron-donating effects:

ReactionReagentsPosition of Substitution
NitrationHNO₃/H₂SO₄Para to hydroxyl group
SulfonationH₂SO₄, SO₃Meta to chlorine atom
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Ortho/para to thiazole

The hydroxyl group directs electrophiles to the para position, while the chlorine atom exerts a meta-directing effect .

Hydrogenation and Reduction

The tetrahydrobenzene ring can undergo further saturation or dehydrogenation:

ReactionConditionsProduct
Full HydrogenationH₂, Pd/CFully saturated benzothiazole
DehydrogenationDDQ or SAromatic benzothiazole system

Selective hydrogenation of the benzene ring is challenging due to competing thiazole ring reactivity .

Condensation Reactions

The compound participates in cyclocondensation with carbonyl-containing reagents:

ReagentProductApplication
Ethyl cyanoacetateThiazolo[4,5-d]thiazole derivativesAnticancer agent precursors
MalononitrileFused heterocyclic systemsBioactive compound synthesis

These reactions exploit the nucleophilic nitrogen and sulfur atoms in the thiazole ring .

Metal-Catalyzed Cross-Coupling

The chlorine atom enables participation in Suzuki or Ullmann couplings:

Reaction TypeConditionsProduct
Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄, baseBiaryl derivatives
Ullmann CouplingCuI, ligand, Ar-XAryl-thiazole hybrids

Such reactions are critical for synthesizing complex molecules in medicinal chemistry .

Key Research Findings

  • Anticancer Activity : Derivatives synthesized via condensation with malononitrile showed cytotoxicity in cancer cell lines (IC₅₀ = 3.5–8.2 μM) .

  • RORγt Modulation : Analogous 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives demonstrated inverse agonism against nuclear receptor RORγt, relevant for autoimmune disease therapy .

  • Solubility Challenges : The hydroxyl and chlorine groups contribute to poor solubility in neutral pH, necessitating prodrug strategies .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The structure of 2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol suggests potential activity against various pathogens.
    • A study highlighted the synthesis of related compounds that demonstrated moderate inhibition against fungi such as Colletotrichum orbiculare and Botrytis cinerea .
  • Anti-COVID Properties :
    • The compound's structural analogs have been investigated for their binding affinity to SARS-CoV-2 proteins. Molecular docking studies suggest that modifications of thiazole derivatives can enhance antiviral activity .
  • Cancer Research :
    • Thiazole derivatives have been explored for their anticancer properties. Compounds structurally related to this compound are being evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Agrochemical Applications

  • Pesticidal Properties :
    • The synthesis of thiazole-based compounds has been linked to the development of new agrochemicals with potent pesticidal effects. The bioassay results from related studies indicate that certain derivatives can effectively control pest populations .
    • The compound's structural features may contribute to its efficacy as an agrochemical agent.

Material Science Applications

  • Polymer Chemistry :
    • Compounds like this compound are being investigated for their potential use in polymer synthesis. Their unique properties may enhance the performance characteristics of polymers used in various industrial applications.

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Evaluation of thiazole derivativesModerate inhibition against fungal pathogens
Molecular Docking Study Binding affinity to SARS-CoV-2Suggests potential antiviral activity
Synthesis of Novel Agrochemicals Pesticidal propertiesEffective control over pest populations

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol involves its interaction with specific molecular targets. For instance, as a DNA gyrase inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for bacterial replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Known for its inhibitory activity against bacterial DNA gyrase.

    2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole: Explored for its anticancer properties.

Uniqueness

2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol stands out due to its chloro substituent, which enhances its reactivity and allows for further functionalization. This unique feature makes it a versatile intermediate in the synthesis of various biologically active compounds.

Biological Activity

2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol is a heterocyclic compound belonging to the benzothiazole family. This compound is characterized by its unique structure that incorporates both sulfur and nitrogen atoms, which contributes to its diverse biological activities. The molecular formula of this compound is C7H8ClNOSC_7H_8ClNOS, with a molecular weight of 189.66 g/mol. It has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas.

PropertyValue
Molecular Formula C₇H₈ClNOS
Molecular Weight 189.66 g/mol
CAS Number 368442-07-3
Purity >98%

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In studies evaluating its effectiveness against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, its MIC (Minimum Inhibitory Concentration) values ranged from 20 to 25 μg/mL against several pathogenic bacteria, showcasing its potential as an antibacterial agent .

Enzyme Inhibition

One of the notable mechanisms of action for this compound is its role as an enzyme inhibitor , particularly targeting bacterial DNA gyrase. This enzyme is crucial for DNA replication in bacteria, and inhibition leads to the cessation of bacterial growth. The binding affinity of this compound to the active site of DNA gyrase has been supported by molecular docking studies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various pathways. The presence of the chloro substituent enhances its reactivity and allows for further functionalization, making it a versatile candidate for developing new anticancer agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects in preclinical models. Its ability to modulate inflammatory pathways suggests that it could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various derivatives of benzothiazole compounds against common pathogens. This compound was among the most effective, with significant inhibition zones observed in agar diffusion tests .
  • Enzyme Inhibition Mechanism : Research focused on the interaction between this compound and DNA gyrase revealed a strong binding affinity through hydrogen bonding and hydrophobic interactions. This study utilized both biochemical assays and computational modeling to validate findings .
  • Anticancer Activity Assessment : In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death .

Q & A

Basic: What are the established synthetic routes for 2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol?

Answer:
The synthesis typically involves cyclization reactions starting from substituted cyclohexenone precursors. A key method utilizes hydroxy-substituted benzo[d]thiazole derivatives as intermediates, where the hydroxyl group at position 6 is introduced via selective oxidation or hydroxylation under controlled conditions. For example, highlights an efficient protocol where cyclization is achieved using thiourea derivatives and chlorinating agents (e.g., POCl₃) to install the chloro substituent at position 2. Reaction temperatures between 40–80°C and catalysts like p-toluenesulfonic acid (PTSA) are critical for regioselectivity and yield optimization .

Basic: What spectroscopic and analytical methods are used to confirm the structure of this compound?

Answer:
Structural characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify the tetrahydrobenzo[d]thiazole core (e.g., characteristic shifts for the hydroxyl proton at δ 4.5–5.5 ppm and thiazole carbons at δ 160–170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., calculated for C₇H₇ClNOS: [M+H]⁺ = 188.01).
  • Infrared (IR) Spectroscopy : Detection of O–H (3200–3500 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretching vibrations.
    underscores the utility of SMILES notation (e.g., C1C[C@H](O)C2=C(SC(=N1)Cl)N=C2) for validating stereochemistry and substituent positions .

Advanced: How can regioselectivity challenges during chloro and hydroxyl group installation be addressed?

Answer:
Regioselectivity is influenced by:

  • Substrate pre-functionalization : Introducing directing groups (e.g., carboxylic acids) at position 6 prior to cyclization to stabilize intermediates.
  • Reaction conditions : Lower temperatures (e.g., 40°C, as in ) favor hydroxyl retention, while higher temperatures may promote dehydration.
  • Catalyst selection : Lewis acids like ZnCl₂ enhance chloro substitution at position 2 by polarizing the C–Cl bond. Computational modeling (e.g., DFT) can predict electronic effects on substituent positioning, though direct evidence for this compound is limited .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Purity variations : Use HPLC (≥95% purity thresholds) and elemental analysis to validate sample integrity.
  • Assay conditions : Standardize protocols (e.g., MIC assays for antibacterial activity) across studies. notes that substituent positioning (e.g., hydroxyl at 6 vs. 5) drastically alters bioactivity; thus, confirm regiochemistry before comparing results .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:

  • Stepwise protection/deprotection : Temporarily mask the hydroxyl group during chloro installation to prevent side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalytic recycling : Recover catalysts (e.g., PTSA) via aqueous extraction to reduce costs. ’s “general procedure C” (40°C, 24h) demonstrates how controlled heating balances reaction rate and byproduct suppression .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

  • pH sensitivity : The hydroxyl group makes the compound prone to oxidation at pH > 7. Store in inert atmospheres (N₂/Ar) and buffer reactions at pH 5–8.
  • Thermal stability : Decomposition above 100°C necessitates low-temperature synthesis (e.g., reflux in THF at 60°C). Thermogravimetric analysis (TGA) data, though not explicitly available, can be inferred from analogs in .

Basic: What are the primary applications of this compound in drug discovery?

Answer:
It serves as a scaffold for antibacterial and anticancer agents due to its fused bicyclic structure, which mimics bioactive natural products. emphasizes its role in developing derivatives with enhanced solubility (via hydroxyl group functionalization) and target affinity .

Advanced: How can computational tools predict reactivity or binding modes of derivatives?

Answer:

  • Molecular docking : Screen derivatives against bacterial enzyme targets (e.g., DNA gyrase) to prioritize synthesis.
  • DFT calculations : Model electron density at the chloro and hydroxyl groups to predict sites for nucleophilic/electrophilic attacks. While direct studies are lacking, analogous benzo[d]thiazole systems in validate this approach .

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